1-Ethyl-1-(2-methylphenyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-ethyl-1-(2-methylphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-18(15-12-8-7-9-13(15)2)16(19)17-14-10-5-4-6-11-14/h4-12H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPWSYCCDRWEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304092 | |
| Record name | 1-ethyl-1-(2-methylphenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4559-91-5 | |
| Record name | NSC164159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-ethyl-1-(2-methylphenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ETHYL-3-PHENYL-1-(O-TOLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-(2-methylphenyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-1-(2-methylphenyl)hydrazine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-(2-methylphenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different fields:
Chemistry
- Building Block for Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of novel compounds with specific properties.
Biology
- Biological Activity Studies: Research indicates that 1-Ethyl-1-(2-methylphenyl)-3-phenylurea exhibits potential antimicrobial and anticancer properties. Its mechanism of action likely involves interactions with enzymes and cellular receptors, modulating their activity.
Medicine
- Pharmaceutical Development: The compound is investigated for its potential as a pharmaceutical intermediate or lead compound in drug development due to its structural characteristics that influence biological activity.
Agricultural Science
- Pesticide Development: Given its chemical nature, the compound may also be explored for use in developing new agrochemicals or herbicides.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Research: Investigations into its efficacy against specific cancer cell lines have shown promising results, indicating its potential as a lead compound for drug development.
- Antimicrobial Activity: Studies assessing its effectiveness against bacterial strains have demonstrated significant inhibitory effects, suggesting further exploration in antibiotic development.
Mechanism of Action
The mechanism of action of 1-ethyl-1-(2-methylphenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and toxicological differences between 1-ethyl-1-(2-methylphenyl)-3-phenylurea and related urea derivatives:
Structural and Functional Differences
- Halogenated derivatives (e.g., chloroethyl, bromoethyl) may exhibit higher electrophilicity, making them suitable for alkylation reactions or as intermediates in drug discovery . The dimethylaminopropyl group in 3-[3-(dimethylamino)propyl]-1-phenylurea introduces basicity, which could enhance solubility in acidic environments and interaction with biological targets .
Hydrogen Bonding and Crystallinity
- Urea derivatives form extensive hydrogen-bonded networks, influencing their crystallinity and stability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-1-(2-methylphenyl)-3-phenylurea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Employ urea-forming reactions, such as coupling substituted anilines with isocyanates or carbamoyl chlorides under anhydrous conditions.
- Step 2 : Optimize solvent choice (e.g., dichloromethane or THF) and temperature (40–60°C) to minimize side reactions.
- Step 3 : Use catalysts like triethylamine to enhance reaction efficiency.
- Step 4 : Monitor purity via HPLC or GC-MS, and refine recrystallization solvents (e.g., ethanol/water mixtures) .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Step 1 : Perform ¹H/¹³C NMR to confirm substituent positions and assess symmetry.
- Step 2 : Use FT-IR to identify urea carbonyl stretches (~1650–1700 cm⁻¹) and N-H vibrations.
- Step 3 : Conduct X-ray crystallography to resolve 3D conformation (e.g., planarity of the urea backbone).
- Step 4 : Apply DFT calculations (B3LYP/6-31G*) to model electronic properties (e.g., HOMO/LUMO energies) .
Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (nitrile), and safety goggles .
- Handling : Use fume hoods for weighing and synthesis to avoid inhalation of dust.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between theoretical predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for this compound’s reactivity?
- Methodological Answer :
- Step 1 : Validate computational models by comparing multiple DFT functionals (e.g., M06-2X vs. B3LYP).
- Step 2 : Check solvent effects in simulations (e.g., PCM models for DMSO or chloroform).
- Step 3 : Re-examine experimental conditions (e.g., temperature, concentration) that may alter tautomerism or aggregation .
Q. How can researchers design experiments to assess structure-activity relationships (SAR) for modifications to the urea backbone and aryl substituents?
- Methodological Answer :
- Step 1 : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on phenyl rings).
- Step 2 : Test biological activity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP).
- Step 3 : Use molecular docking to predict binding modes to target proteins (e.g., kinases or receptors) .
Q. What in vitro and in vivo models are suitable for evaluating the compound’s biological activity, given its structural similarity to known bioactive ureas?
- Methodological Answer :
- In Vitro : Use cell-based assays (e.g., MTT for cytotoxicity) and target-specific assays (e.g., COX-2 inhibition).
- In Vivo : Prioritize rodent models for pharmacokinetic studies (oral bioavailability, half-life) and toxicity profiling (LD₅₀).
- Reference Standards : Compare with structurally related ureas documented in pharmacological databases .
Q. How can researchers address challenges in solubility and stability during formulation studies for this compound?
- Methodological Answer :
- Step 1 : Test co-solvents (PEG 400, DMSO) or cyclodextrin complexes to enhance aqueous solubility.
- Step 2 : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the urea group).
- Step 3 : Use LC-MS to characterize degradation products and adjust formulation pH or excipients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
